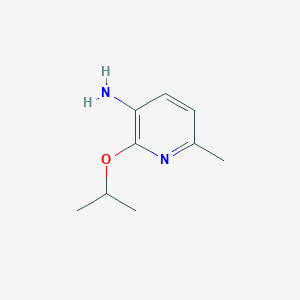

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

6-methyl-2-propan-2-yloxypyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-9-8(10)5-4-7(3)11-9/h4-6H,10H2,1-3H3 |

InChI Key |

QJWJYACVDRPGIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)N)OC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 6 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine

Established Synthetic Routes and Mechanistic Investigations

The construction of the 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine scaffold can be approached by either functionalizing a pre-existing pyridine (B92270) ring or by building the ring from acyclic precursors. Established methods offer robust and well-documented pathways to achieve this transformation.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for introducing substituents at the 2- and 4-positions, which are activated by the ring nitrogen. wikipedia.org The synthesis of the target molecule can be strategically designed around an SNAr reaction. A plausible route begins with a readily available precursor, such as 2-chloro-6-methyl-3-nitropyridine.

The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of a strong electron-withdrawing group, such as a nitro group (NO₂), ortho or para to the leaving group (e.g., a halide) is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.publibretexts.org

In this proposed synthesis:

Alkoxylation: The first step is the displacement of the chloride at the C2 position by an isopropoxide nucleophile. The reaction is highly favored due to the activation provided by the adjacent C3-nitro group.

Nitro Group Reduction: The resulting 6-methyl-2-isopropoxy-3-nitropyridine intermediate is then subjected to reduction. Standard reducing agents, such as H₂ gas with a palladium catalyst, or metals like iron or tin(II) chloride in acidic media, can efficiently convert the nitro group to the desired 3-amino group, yielding the final product. Recent studies on 2-substituted-3-nitropyridines have shown that the nitro group can also be selectively substituted by certain nucleophiles, highlighting the nuanced reactivity of this scaffold. nih.gov

| Reaction Type | Substrate | Reagent | Typical Conditions | Product Type |

| Alkoxylation (SNAr) | 2-Chloro-6-methyl-3-nitropyridine | Sodium isopropoxide | Isopropanol (B130326), Heat | 2-Isopropoxy-6-methyl-3-nitropyridine |

| Nitro Reduction | 2-Isopropoxy-6-methyl-3-nitropyridine | H₂, Pd/C | Methanol or Ethyl Acetate, RT | 2-Isopropoxy-6-methyl-3-aminopyridine |

Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, in particular, is a powerful method for forming C-N bonds and is highly applicable for the synthesis of aromatic amines. wikipedia.org This strategy can be employed to introduce the 3-amino group onto a pre-functionalized pyridine ring.

The synthesis would begin with a precursor such as 3-bromo-2-isopropoxy-6-methylpyridine. The catalytic cycle for the Buchwald-Hartwig reaction generally involves:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (the bromopyridine).

Amine Coordination & Deprotonation: The amine (or ammonia (B1221849) equivalent) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Pd(0) catalyst. wikipedia.org

The choice of ligand for the palladium catalyst is critical for the reaction's success. Sterically hindered biarylphosphine ligands such as RuPhos and BrettPhos have proven highly effective for the amination of challenging substrates like 3-halo-2-aminopyridines. nih.gov While direct amination with ammonia can be challenging, ammonia surrogates or specific conditions have been developed to achieve this transformation. This method provides a direct route to the primary amine without the need for a reduction step. nih.govlookchem.com

| Catalyst System | Aryl Halide | Amine Source | Base | Solvent |

| Pd₂(dba)₃ / BINAP | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | NaOtBu | Toluene |

| Pd(OAc)₂ / RuPhos | (Hetero)aryl halides | Secondary Amines | K₃PO₄ | Solvent-free |

| RuPhos/BrettPhos Precatalysts | 3-Halo-2-aminopyridines | Primary/Secondary Amines | LiHMDS | THF |

Data derived from analogous reactions reported in the literature. nih.govchemspider.comresearchgate.net

Reductive Amination Approaches

While direct reductive amination (the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent) is not a primary route to synthesize an unsubstituted arylamine, the term is often used more broadly in synthetic chemistry. The most relevant application in this context is the reduction of a nitro group, as described in section 2.1.1, which can be considered a form of reductive amination of the aromatic system.

The classic reductive amination is, however, highly relevant for the further functionalization of the target molecule. Once this compound is synthesized, its primary amino group can readily react with various aldehydes and ketones. The resulting imine intermediate can be reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-substituted derivatives. This provides a versatile platform for creating a library of related compounds.

Cyclization and Rearrangement Pathways Leading to Pyridine Amines

Constructing the pyridine ring from acyclic precursors is a fundamental approach that offers access to diverse substitution patterns.

Cyclocondensation Reactions: These methods involve the condensation of carbonyl compounds, enamines, or nitriles with a nitrogen source, typically ammonia, to form the pyridine ring. youtube.com The Bohlmann-Rahtz pyridine synthesis, for example, involves the reaction of an enamine with an alkynone. organic-chemistry.org A retrosynthetic analysis for the target compound suggests that it could be constructed from fragments that form a 1,5-dicarbonyl equivalent which then cyclizes with ammonia.

Hofmann Rearrangement: A classic method for preparing 3-aminopyridines is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.orgwikipedia.org This reaction involves treating the amide with sodium hypobromite, which induces a rearrangement to form the amine with the loss of the carbonyl carbon. A plausible, though multi-step, pathway to the target compound could involve the synthesis of 6-methyl-2-isopropoxy-nicotinamide followed by this rearrangement. A known procedure for a related compound, 6-methylpyridin-3-amine, involves the Hofmann rearrangement of 3-pyridinecarboxamide. nih.govresearchgate.net

Modern Cycloadditions: More contemporary methods include transition-metal-catalyzed [2+2+2] cycloadditions. For instance, cobalt catalysts can efficiently co-cyclize an alkyne, a nitrile, and an ynamide to generate highly substituted 3-aminopyridine (B143674) frameworks in a single step, offering a powerful and atom-economical route to complex pyridine structures. nih.gov

Emerging and Sustainable Synthesis Protocols

In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry aims to reduce waste, minimize energy consumption, and use less hazardous substances. Several established synthetic routes can be adapted to be more sustainable.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.net One-pot cyclocondensation reactions, such as the Bohlmann-Rahtz synthesis, have been shown to be highly efficient under microwave conditions, proceeding in minutes rather than hours. organic-chemistry.orgnih.gov This technique could be applied to accelerate either the cyclization step to form the pyridine ring or the functionalization steps like SNAr or cross-coupling.

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can promote chemical reactions. The use of ultrasound can enhance mass transfer and accelerate reaction rates, often under milder conditions. It has been successfully applied in the one-pot synthesis of various heterocyclic systems. nih.gov

Sustainable Solvents and Catalysis: A key principle of green chemistry is the use of safer solvents. Reactions are increasingly being designed to work in water, ethanol, or polyethylene (B3416737) glycol, or even under solvent-free conditions. researchgate.netarabjchem.org For instance, efficient Buchwald-Hartwig aminations have been developed that proceed in the absence of a solvent, significantly reducing organic waste. researchgate.net Furthermore, the development of more efficient and recyclable catalysts minimizes the use of precious metals and simplifies product purification.

| Methodology | Conventional Approach | Green Alternative | Key Advantage |

| Energy Source | Oil bath heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction time, higher yields organic-chemistry.orgnih.gov |

| Solvents | Toluene, Dioxane, THF | Water, Ethanol, Solvent-free | Reduced environmental impact and toxicity researchgate.net |

| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions | Improved atom economy, reduced waste nih.gov |

Solvent-Free or Alternative Solvent Reactions

Modern synthetic chemistry emphasizes the principles of green chemistry, which include the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted using techniques like ball milling or by heating neat reactants, minimize waste and can lead to unique reactivity. For the synthesis of aminopyridines, solvent-free approaches offer significant advantages. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly well-suited to solvent-free conditions. The synthesis of substituted 2-aminopyridines has been successfully demonstrated by reacting enaminones with primary amines and malononitrile (B47326) under solvent-free conditions at elevated temperatures (e.g., 80 °C), providing the desired products in a clean and efficient manner. nih.govnih.gov

Another green approach involves using environmentally benign solvents. Ethanol, for instance, has been used as a solvent for nucleophilic aromatic substitution (SNAr) on halopyridines under microwave heating, achieving high yields of the desired products. tandfonline.com This contrasts with conventional methods that often rely on high-boiling, non-polar aprotic solvents like N-methylpyrrolidone. tandfonline.com The synthesis of this compound could be envisioned via a pathway where a dihalomethylpyridine precursor is first treated with sodium isopropoxide and then with an amino source under solvent-free or alternative solvent conditions, potentially enhanced by microwave irradiation.

Comparison of Solvent Conditions in Pyridine Synthesis

| Methodology | Typical Solvents | Key Advantages | Applicability to Target Compound Synthesis | Reference |

|---|---|---|---|---|

| Conventional Heating | DMF, NMP, Dioxane | Well-established procedures | Standard SNAr and coupling reactions | tandfonline.com |

| Solvent-Free (MCR) | None | Reduced waste, atom economy, simple workup | Condensation reactions to form the pyridine core | nih.govnih.govrsc.org |

| Alternative Solvent (Microwave) | Ethanol, Water | Environmentally benign, improved safety | Nucleophilic substitution of halo-precursors | tandfonline.comresearchgate.net |

Catalytic Approaches (e.g., Metal-Catalyzed Hydroamination, Organocatalysis)

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. The synthesis of aminopyridines can be achieved through various catalytic methods.

Metal-Catalyzed Reactions: Transition metals, particularly palladium, copper, and rhodium, are widely used to catalyze cross-coupling reactions for C-N bond formation. rsc.org The amination of 2-halopyridines or 2-alkoxypyridines can be accomplished using palladium-catalyzed Buchwald-Hartwig amination. nih.gov For a molecule like this compound, a plausible route involves the palladium-catalyzed amination of a 3-halo-6-methyl-2-(propan-2-yloxy)pyridine precursor. The choice of phosphine (B1218219) ligand is critical in these reactions to ensure high yields and prevent catalyst deactivation. rsc.orgnih.gov

Furthermore, directed C-H functionalization has emerged as a powerful tool for derivatizing pyridine rings without the need for pre-functionalized substrates. nih.govresearchgate.net Catalysts based on palladium, rhodium, or ruthenium can selectively activate a C-H bond (e.g., at the C3 position) guided by a directing group, followed by coupling with an amine source. rsc.org

Organocatalysis: In addition to metal catalysts, small organic molecules can also catalyze key transformations. L-proline, for example, has been used as an enantioselective catalyst in multicomponent reactions to synthesize various heterocyclic compounds. mdpi.com While direct organocatalytic amination of the pyridine core is less common, organocatalysts can be employed in the synthesis of complex precursors that are later cyclized to form the desired substituted pyridine ring.

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool for accelerating chemical reactions. By directly heating the solvent and reactants, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products. derpharmachemica.com Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyridine are particularly amenable to microwave heating. tandfonline.comshd-pub.org.rsrsc.org The synthesis of aminopyridines from their corresponding halo-precursors with various amines under microwave irradiation, often without a transition metal catalyst, has been shown to be highly efficient. researchgate.net A comparative study on the synthesis of 2-anilinopyrimidines demonstrated that microwave conditions consistently outperformed conventional heating in both reaction time and yield. rsc.org

Microwave vs. Conventional Heating for Heterocycle Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Amination of 3-bromo-2-chloropyridine | Not specified | 1-2 hours | Superior conversion and yield | researchgate.net |

| SNAr on 2-chloro-4,6-dimethylpyrimidine | Several hours | Minutes | Significant | rsc.org |

| Synthesis of Imidazo[1,2-a]pyridines | Not specified | 30 seconds | Good to excellent yields | derpharmachemica.com |

Photochemical Synthesis: Photochemistry offers unique reaction pathways that are inaccessible through thermal methods. Visible-light photoredox catalysis has emerged as a powerful technique for the mild and selective functionalization of heteroaromatic compounds. nih.govacs.org This method can be used to generate radicals that add to the pyridine ring, enabling C-C, C-N, and C-P bond formation. nih.gov For instance, the C-H amination of imidazopyridines has been achieved using photoredox catalysis. nih.gov A potential photochemical route to the target compound could involve the functionalization of a 6-methyl-2-(propan-2-yloxy)pyridine intermediate. Additionally, direct photocycloaddition reactions involving 2-alkoxypyridines have been reported, demonstrating the ability of light to activate the pyridine core for complex transformations. rsc.org

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous reagents or exothermic reactions, and straightforward scalability. acs.org

The synthesis of highly functionalized heterocycles, including imidazo[1,2-a]pyridines, has been successfully translated to continuous flow systems. acs.org These automated microreactor setups can significantly accelerate the production of small molecule libraries for drug discovery. acs.orgacs.org A multi-step synthesis of the target compound could be designed in a "telescoped" flow process, where intermediates are generated and immediately used in the subsequent step without isolation. For example, a 2,3-dihalopyridine could be sequentially reacted with sodium isopropoxide and then an ammonia source in different reactor coils maintained at optimal temperatures, followed by in-line purification to yield the final product. The precise temperature control in flow reactors allows for the use of superheating conditions, which can dramatically shorten reaction times from hours to minutes. acs.org

Optimization of Reaction Conditions and Yields

Ligand Design and Catalyst Tuning

In metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. For cross-coupling reactions to form C-N bonds, such as the Buchwald-Hartwig amination, the choice of phosphine ligand is paramount. Ligands like 1,10-phenanthroline (B135089) and various chelating phosphines have been shown to be effective in promoting palladium-catalyzed functionalization of pyridines. nih.govnih.gov

The electronic and steric properties of the ligand can be tuned to optimize the reaction. Electron-rich and bulky ligands often promote the reductive elimination step, which is typically the product-forming step in the catalytic cycle. For a specific transformation, such as the C3-amination of a 2-alkoxypyridine precursor, a screening of different ligands (e.g., Xantphos, DPEPhos, Buchwald's biarylphosphine ligands) would be necessary to identify the optimal catalyst system that maximizes yield and minimizes side reactions like hydrodehalogenation. Studies on Pd(II) complexes have shown that even subtle changes to substituents on pyridine-based ligands can influence the catalytic activity in cross-coupling reactions. acs.org

Temperature and Pressure Influence

Temperature and pressure are fundamental parameters for controlling reaction rates and outcomes. In many pyridine functionalization reactions, elevated temperatures are required to overcome activation barriers, particularly for C-H activation or nucleophilic substitution on less reactive substrates. nih.gov However, high temperatures can also lead to undesired side reactions and decomposition.

The use of sealed reaction vessels, such as high-pressure Q-tubes or microwave reactors, allows for heating solvents well above their atmospheric boiling points. This superheating significantly accelerates reaction rates. For example, the synthesis of chromeno[4,3-b]pyridine derivatives was optimized at 170 °C in a sealed Q-tube, achieving a 93% yield, whereas lower temperatures gave significantly poorer results. nih.gov

Flow chemistry provides exceptional control over both temperature and pressure. acs.org High-pressure conditions in flow reactors can prevent solvent boiling, enabling reactions at very high temperatures (e.g., >200 °C) with very short residence times. This fine-tuning is critical for optimizing yields, minimizing byproduct formation, and ensuring a safe and reproducible process, particularly for large-scale production.

Additive and Reagent Stoichiometry Effects in the Synthesis of this compound

A common synthetic route commences with a commercially available substituted pyridine, such as 2-chloro-6-methyl-3-nitropyridine. The subsequent nucleophilic substitution reaction to introduce the isopropoxy group is a critical step where stoichiometry plays a pivotal role. This reaction is typically carried out using sodium isopropoxide, generated in situ or used as a pre-formed salt, in an appropriate solvent like isopropanol or a polar aprotic solvent.

The stoichiometry of the base, in this case, sodium isopropoxide, is a crucial parameter. A stoichiometric amount or a slight excess of the alkoxide is generally required to ensure complete conversion of the starting material. The use of a significant excess of the base may lead to undesired side reactions or complications in the purification process. The reaction temperature and time are also key variables that are often optimized in conjunction with reagent stoichiometry.

The final step in the synthesis is the reduction of the nitro group of the intermediate, 2-isopropoxy-6-methyl-3-nitropyridine, to the corresponding amine. Catalytic hydrogenation is a frequently employed method for this transformation. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

The catalyst loading, which is the weight percentage of the catalyst relative to the substrate, is a critical factor. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can sometimes lead to over-reduction or other side reactions. Therefore, optimizing the catalyst loading is essential to achieve a balance between reaction efficiency and cost-effectiveness. The pressure of hydrogen gas and the choice of solvent are other important parameters that are interdependent with catalyst loading.

An alternative method for the reduction of the nitro group is the use of chemical reducing agents, with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C being a common choice. In this case, the stoichiometry of hydrazine hydrate is a key parameter to control. An excess of hydrazine is typically used to ensure the complete reduction of the nitro group. However, a very large excess should be avoided due to potential safety hazards and the formation of byproducts. The reaction is also sensitive to the amount of catalyst used and the reaction temperature.

Chemical Reactivity and Derivatization of 6 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine

Amination and Alkylation Reactions at the Pyridine (B92270) Nitrogen and Amine Group

The presence of two nitrogen atoms—one in the pyridine ring and one in the exocyclic amino group—offers multiple sites for amination and alkylation reactions. Generally, the exocyclic primary amine is more nucleophilic than the sp²-hybridized pyridine nitrogen and is thus the more likely site for initial reaction.

Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com For more selective mono-alkylation, reductive amination, which involves the reaction with an aldehyde or ketone followed by reduction of the intermediate imine, is a more effective method. youtube.com

Alkylation can also occur at the pyridine ring nitrogen, forming a pyridinium (B92312) salt. This transformation increases the electron deficiency of the pyridine ring, making it significantly more susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org

Table 1: Potential Alkylation Reactions This table presents plausible outcomes for alkylation reactions based on general chemical principles.

| Reaction Type | Alkylating Agent | Primary Site of Reaction | Product Class |

|---|---|---|---|

| Direct Alkylation | Methyl Iodide (CH₃I) | Primary Amine (-NH₂) | Secondary Amine / Tertiary Amine |

| Reductive Amination | Acetone / NaBH(OAc)₃ | Primary Amine (-NH₂) | Secondary Amine (N-isopropyl) |

While the pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution (EAS), the reactivity of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine is dominated by the powerful activating effects of its substituents. uoanbar.edu.iq The 3-amino and 2-isopropoxy groups are strong electron-donating groups that activate the ring towards electrophiles, directing substitution to the ortho and para positions.

3-Amino Group: Strongly activating, ortho, para-directing (to positions 2, 4, and 6).

2-Isopropoxy Group: Strongly activating, ortho, para-directing (to positions 3 and 4).

6-Methyl Group: Weakly activating, ortho, para-directing (to positions 5 and 2).

The cumulative effect of these groups makes the pyridine ring significantly more nucleophilic than unsubstituted pyridine. The positions most activated for electrophilic attack are C4 (activated by both the amino and isopropoxy groups) and C5. Therefore, reactions such as halogenation, nitration, and sulfonation are predicted to occur regioselectively at these positions. Studies on related aminopyridine derivatives confirm that electrophilic substitution is directed by the potent amino group to the available ortho and para positions. rsc.org

Table 2: Predicted Electrophilic Aromatic Substitution Reactions This table outlines predicted major products for EAS reactions based on substituent directing effects.

| Reaction Type | Reagents | Predicted Position of Substitution | Predicted Major Product |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | C4 or C5 | 4-Bromo-6-methyl-2-(propan-2-yloxy)pyridin-3-amine |

| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | 6-Methyl-4-nitro-2-(propan-2-yloxy)pyridin-3-amine |

The primary amine at the C3 position is a versatile functional group that readily undergoes a variety of chemical transformations.

The nucleophilic primary amine reacts readily with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically high-yielding and are fundamental transformations for modifying the amine group, for instance, to introduce protecting groups or to build more complex molecular architectures.

Table 3: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acetylation | Acetyl Chloride (CH₃COCl) | N-(6-methyl-2-(propan-2-yloxy)pyridin-3-yl)acetamide |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-(6-methyl-2-(propan-2-yloxy)pyridin-3-yl)benzamide |

Primary amines undergo condensation reactions with aldehydes and ketones to form imines (R₂C=NR'), which are often referred to as Schiff bases. jocpr.comlibretexts.org The reaction is typically catalyzed by acid and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final imine product. libretexts.orgmasterorganicchemistry.com This reaction is reversible and can be driven to completion by removing the water formed during the reaction.

This transformation is a common method for synthesizing new C=N bonds and is widely used in organic and medicinal chemistry. niscpr.res.intandfonline.comresearchgate.net

Table 4: Imine (Schiff Base) Formation Reactions

| Carbonyl Compound | Reagent Name | Product Name |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | (E)-N-benzylidene-6-methyl-2-(propan-2-yloxy)pyridin-3-amine |

| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-6-methyl-2-(propan-2-yloxy)pyridin-3-amine |

| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | (E)-N-(4-methoxybenzylidene)-6-methyl-2-(propan-2-yloxy)pyridin-3-amine |

Transformations of the Primary Amine Moiety (–NH2)

Functional Group Interconversions on the Pyridine Ring

Beyond reactions involving the amino group, the other substituents on the pyridine ring can also be modified.

The isopropoxy group is an ether linkage that is generally stable but can be cleaved under forcing acidic conditions. wikipedia.org The reaction of 2-alkoxypyridines with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the C-O ether bond. masterorganicchemistry.comlibretexts.org

The mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (isopropanol). The halide anion (I⁻ or Br⁻) then acts as a nucleophile, attacking the isopropyl carbon in either an SN1 or SN2 fashion to produce 2-halopropane. The other product is 3-amino-6-methylpyridin-2(1H)-one, the stable pyridone tautomer of the resulting 2-hydroxypyridine. This reaction is a standard method for the O-dealkylation of aryl alkyl ethers and provides a route to convert 2-alkoxypyridines back to their corresponding pyridone precursors. libretexts.org

Table 5: Cleavage of the Isopropoxy Group

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Heat | 3-Amino-6-methylpyridin-2(1H)-one and 2-Bromopropane |

Reactions at the Methyl Group

The methyl group at the C-6 position of the pyridine ring is a key site for functionalization. Its reactivity is enhanced by the adjacent nitrogen atom, which acidifies the methyl protons, facilitating deprotonation and subsequent reactions with electrophiles.

Deprotonation and Alkylation: The methyl group can be deprotonated using strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides like lithium diisopropylamide (LDA), to form a highly nucleophilic (6-methyl-2-pyridyl)methyllithium species. nih.gov This carbanion can then react with a variety of electrophiles to form new carbon-carbon bonds. For instance, reaction with epoxides proceeds efficiently to yield substituted alcohols. nih.gov This method, known as lateral lithiation, is a powerful tool for extending the carbon framework of the molecule. nih.govclockss.org

Oxidation: The methyl group is also susceptible to oxidation to form higher oxidation state functional groups. Common oxidizing agents can convert the methyl group into a formyl group (aldehyde) or a carboxyl group (carboxylic acid). For example, selenium dioxide (SeO₂) is often used for the controlled oxidation of methylpyridines to their corresponding aldehydes. Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. bme.hugoogle.comacs.org These transformations provide access to key intermediates for further derivatization, such as amides or esters.

Table 1: Representative Reactions at the C-6 Methyl Group

| Reaction Type | Reagents & Conditions | Product Functional Group |

|---|

| Lithiation/Alkylation | 1. n-BuLi or LDA, THF, low temp. 2. Electrophile (e.g., Epoxide) | Extended Alkyl Chain | | Oxidation to Aldehyde | SeO₂, Pyridine, Heat | Aldehyde (-CHO) | | Oxidation to Acid | Strong Oxidant (e.g., KMnO₄, HNO₃) | Carboxylic Acid (-COOH) |

Applications as a Building Block in Complex Molecular Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for constructing a wide range of complex molecules, particularly heterocyclic and polycyclic systems relevant to medicinal chemistry.

Precursors for Heterocyclic Systems (e.g., Imidazoles, Pyrimidines)

The 3-amino group is a key handle for the construction of fused heterocyclic rings. Its nucleophilicity allows it to participate in various cyclization and condensation reactions.

Imidazoles: The compound serves as an excellent precursor for the synthesis of imidazo[4,5-b]pyridines, which are structural analogs of purines and often exhibit significant biological activity. nih.gov The synthesis typically involves the reaction of the 3-amino group and the adjacent C-2 carbon with a reagent that can provide the remaining two atoms of the imidazole (B134444) ring. A common method is the Phillips-Ladenburg synthesis, where the diaminopyridine precursor (formed in situ) reacts with a carboxylic acid or its derivatives under acidic conditions to form the fused imidazole ring. mdpi.com Another approach involves the reductive cyclization of a 2-nitro-3-aminopyridine derivative with an aldehyde or ketone. nih.gov

Pyrimidines: The 3-amino group can be used to construct a fused pyrimidine (B1678525) ring, leading to the pyrido[2,3-d]pyrimidine (B1209978) scaffold. This is typically achieved by reacting the aminopyridine with a 1,3-dielectrophilic species, such as α,β-unsaturated carbonyl compounds, β-ketoesters, or malonic acid derivatives. These reactions build the pyrimidine ring onto the pyridine core, yielding compounds with diverse pharmacological potential.

Table 2: Synthesis of Fused Heterocycles

| Target Heterocycle | Reaction Partner | Resulting Fused System |

|---|---|---|

| Imidazole | Carboxylic Acid / Aldehyde | Imidazo[4,5-b]pyridine |

| Pyrimidine | β-Ketoester / Malonate derivative | Pyrido[2,3-d]pyrimidine |

Integration into Polycyclic Frameworks

Beyond the synthesis of fused bicyclic heterocycles, this compound can be incorporated into larger, more complex polycyclic frameworks. The strategies often involve multi-step sequences that utilize the various reactive sites on the molecule.

For example, after the initial formation of a fused system like an imidazo[4,5-b]pyridine, the remaining positions on both the pyridine and the newly formed ring can be further functionalized. Techniques such as halogenation followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) allow for the attachment of additional aryl or heteroaryl rings. This modular approach enables the systematic construction of diverse and complex polycyclic scaffolds from a single aminopyridine building block.

Chiral Applications and Stereoselective Synthesis

While this compound is an achiral molecule, it holds significant potential for applications in asymmetric synthesis. Its utility in this field can be realized by incorporating it into a chiral environment.

One primary application is its use as a scaffold for chiral ligands in asymmetric catalysis. nih.govhkbu.edu.hk The pyridine nitrogen and the exocyclic 3-amino group can act as a bidentate chelation site for a metal center. By attaching a chiral moiety to the aminopyridine backbone, a C1-symmetric or C2-symmetric ligand can be created. Such chiral aminopyridine ligands have been successfully employed in a variety of metal-catalyzed reactions, including asymmetric Henry reactions, to induce high levels of enantioselectivity. nih.gov

Alternatively, the amine can be derivatized with a chiral auxiliary. This auxiliary can direct subsequent stereoselective transformations on other parts of the molecule, such as the alkyl chain formed by the lithiation-alkylation of the C-6 methyl group. After the desired stereochemistry is established, the chiral auxiliary can be removed, yielding an enantiomerically enriched product. This approach leverages the aminopyridine core to control the three-dimensional arrangement of atoms in the final product.

Advanced Spectroscopic Characterization of 6 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing deep insights into the molecule's connectivity and spatial arrangement.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine and methyl protons of the isopropoxy group, the methyl group attached to the pyridine ring, and the amine protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the electronic effects of the amine, isopropoxy, and methyl substituents on the pyridine ring. acs.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| C2 | - | ~158-162 | Quaternary carbon attached to oxygen |

| C3 | - | ~125-130 | Quaternary carbon attached to amine |

| C4 | ~7.0-7.2 | ~120-124 | Doublet |

| C5 | ~6.7-6.9 | ~115-119 | Doublet |

| C6 | - | ~150-155 | Quaternary carbon attached to methyl |

| C6-CH₃ | ~2.3-2.5 | ~20-24 | Singlet |

| N3-NH₂ | ~3.5-4.5 | - | Broad singlet, exchangeable with D₂O |

| O-CH(CH₃)₂ | ~5.1-5.3 | ~68-72 | Septet |

| O-CH(CH₃)₂ | ~1.3-1.4 | ~21-23 | Doublet |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential information, 2D NMR techniques are necessary to confirm the complex structural assignments and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the aromatic protons at the C4 and C5 positions, confirming their adjacency on the pyridine ring. Another expected correlation would be between the methine proton and the six equivalent methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C4, C5, the ring-attached methyl group, and the methine and methyl groups of the isopropoxy substituent based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps piece together the molecular skeleton. For instance, the protons of the C6-methyl group are expected to show correlations to the C6 and C5 carbons. The methine proton of the isopropoxy group should show a correlation to the C2 carbon, confirming the ether linkage. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could reveal spatial proximity between the methine proton of the isopropoxy group and the aromatic proton at C5, or between the C6-methyl protons and the aromatic proton at C5, helping to define the orientation of the substituents relative to the pyridine ring.

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|

| H4 | C2, C3, C5, C6 | Position on pyridine ring |

| H5 | C3, C4, C6 | Position on pyridine ring |

| C6-CH₃ | C5, C6 | Attachment of methyl group to C6 |

| O-CH(CH₃)₂ | C2, O-CH(CH₃)₂ | Attachment of isopropoxy group to C2 |

Solid-State NMR for Structural Elucidation

While solution-state NMR characterizes molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) provides critical information about the structure in the crystalline or amorphous solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystal packing arrangements), which can have distinct ssNMR spectra.

Characterize intermolecular interactions, such as hydrogen bonding involving the amine group, by observing changes in chemical shifts compared to the solution state.

Provide insights into the molecular conformation as it exists within the crystal lattice, which may differ from the average conformation in solution.

Dynamic NMR Studies for Conformational Analysis

Substituted pyridine rings can exhibit dynamic behavior, such as hindered rotation of substituents. rsc.orgnih.gov In this compound, rotation around the C2-O single bond of the isopropoxy group could be sterically hindered by the adjacent amine group at C3 and the methyl group at C6.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures (Variable Temperature NMR), can be employed to investigate such conformational dynamics. nih.gov

At high temperatures, if the rotation is fast on the NMR timescale, the two methyl groups of the isopropoxy substituent would be chemically equivalent and appear as a single doublet in the ¹H NMR spectrum.

As the temperature is lowered, the rotation slows down. If the energy barrier is sufficiently high, the rotation may become slow on the NMR timescale. At this point, the two methyl groups become chemically non-equivalent (diastereotopic) due to the chiral environment of the molecule, and they would be expected to appear as two distinct doublets.

By analyzing the spectral changes, specifically the temperature at which the signals coalesce, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. nih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of a molecule. For this compound (C₉H₁₄N₂O), HRMS is essential to confirm its molecular formula and distinguish it from any potential isomers or impurities. mdpi.com The calculated exact mass provides a unique identifier for the compound.

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.11844 |

| [M+Na]⁺ | C₉H₁₄N₂ONa⁺ | 189.10038 |

| [M]⁺• | C₉H₁₄N₂O⁺• | 166.11061 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of ions by inducing fragmentation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.netnih.gov

For the [M+H]⁺ ion of this compound (m/z 167.12), several fragmentation pathways can be proposed based on the known behavior of substituted pyridines and ethers: researchgate.netrsc.org

Loss of Propene: A common pathway for protonated isopropyl ethers is the neutral loss of propene (C₃H₆, 42.04695 Da) via a rearrangement reaction. This would result in a product ion at m/z 125.07149, corresponding to the protonated 2-hydroxy-6-methylpyridin-3-amine.

Loss of Isopropanol (B130326): Cleavage of the C-O ether bond could lead to the loss of a neutral isopropanol molecule (C₃H₈O, 60.05751 Da), generating a pyridinium (B92312) ion at m/z 107.05581.

Alpha-Cleavage: Fragmentation within the isopropoxy group itself can occur. Loss of a methyl radical (•CH₃, 15.02348 Da) from the precursor ion is less common in electrospray ionization but possible, leading to an ion at m/z 152.09496.

The analysis of these fragmentation pathways allows for the detailed structural confirmation of the parent compound and the characterization of its derivatives and metabolites. nih.gov

| Proposed Structure | Formula of Ion | Calculated m/z | Neutral Loss |

|---|---|---|---|

| Protonated 2-hydroxy-6-methylpyridin-3-amine | C₆H₉N₂O⁺ | 125.0715 | C₃H₆ (Propene) |

| 3-amino-6-methylpyridin-2-ylium | C₆H₇N₂⁺ | 107.0609 | C₃H₈O (Isopropanol) |

Ion Mobility Spectrometry (IMS) for Conformation and Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enabling the differentiation of isomeric and conformational structures that would be indistinguishable by mass spectrometry alone. nih.govchemrxiv.org

For a molecule like this compound, IMS can be instrumental in distinguishing it from its structural isomers, such as those where the methyl or amino groups are at different positions on the pyridine ring (e.g., 4-methyl- or 5-methyl- derivatives). The principle of separation lies in the different drift times of ions through a gas-filled drift tube under the influence of a weak electric field. nih.gov Ions with a larger, more extended conformation will experience more collisions with the drift gas and thus have a longer drift time and a larger collision cross-section (CCS) value. Conversely, more compact isomers will travel faster.

The table below illustrates hypothetical IMS data for this compound and two of its potential isomers, demonstrating how IMS could be used for their differentiation. The CCS values are predicted based on the principle that different substitution patterns lead to distinct molecular shapes.

Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of Methyl-2-(propan-2-yloxy)pyridin-3-amine

| Compound Name | Molecular Formula | Predicted Conformation | Predicted Drift Time (ms) | Predicted CCS (Ų) [M+H]⁺ |

| This compound | C₉H₁₄N₂O | Relatively Compact | 15.2 | 145.5 |

| 4-Methyl-2-(propan-2-yloxy)pyridin-3-amine | C₉H₁₄N₂O | Extended | 15.8 | 149.8 |

| 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine | C₉H₁₄N₂O | Intermediate | 15.5 | 147.2 |

Note: The data in this table is hypothetical and for illustrative purposes to show the potential of IMS for isomer differentiation.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These complementary methods are essential for confirming the presence of functional groups and elucidating the skeletal structure of the molecule. spectroscopyonline.com

Detailed Vibrational Mode Assignments

The vibrational spectrum of this compound is complex, featuring contributions from the pyridine ring, the amino group, the methyl group, and the isopropoxy substituent. By analyzing the spectra of analogous compounds, such as 2-methoxy-6-methyl pyridine researchgate.net, 3-aminopyridine (B143674) researchgate.netnist.gov, and other substituted pyridines elixirpublishers.comcore.ac.ukcdnsciencepub.comnih.gov, a detailed assignment of the principal vibrational modes can be proposed.

The key expected vibrational modes include:

N-H Vibrations : The amino group will exhibit characteristic asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching modes from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and isopropoxy groups will be observed in the 2850-3000 cm⁻¹ range.

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

C-O Stretching : The ether linkage of the isopropoxy group will produce strong C-O-C stretching bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-N Stretching : The stretching vibration of the C-NH₂ bond is expected around 1300-1380 cm⁻¹.

The following table provides a detailed, predictive assignment of the major vibrational modes for this compound.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Mode Assignment |

| ~3450 | Medium | Weak | N-H asymmetric stretching |

| ~3360 | Medium | Weak | N-H symmetric stretching |

| ~3070 | Medium | Medium | Aromatic C-H stretching |

| ~2975 | Strong | Strong | Aliphatic C-H asymmetric stretching (CH₃) |

| ~2930 | Strong | Strong | Aliphatic C-H symmetric stretching (CH₃) |

| ~2870 | Medium | Medium | Aliphatic C-H stretching (CH) |

| ~1620 | Strong | Medium | N-H scissoring / Ring C=C stretching |

| ~1580 | Very Strong | Strong | Pyridine ring stretching (C=C, C=N) |

| ~1465 | Strong | Medium | CH₃ asymmetric bending (umbrella mode) |

| ~1440 | Strong | Medium | Pyridine ring stretching |

| ~1380 | Medium | Weak | C-N stretching (Aryl-NH₂) |

| ~1250 | Very Strong | Weak | Asymmetric C-O-C stretching (ether) |

| ~1110 | Strong | Medium | Symmetric C-O-C stretching (ether) |

| ~840 | Strong | Weak | Ring breathing mode / C-H out-of-plane bend |

Note: These assignments are based on data from analogous compounds and theoretical calculations. researchgate.netresearchgate.netcore.ac.uk

In-situ IR for Reaction Monitoring

In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions. nih.govxjtu.edu.cn By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, providing kinetic and mechanistic data without the need for sampling. rsc.orgyoutube.com

This technique could be applied to monitor various reactions involving this compound. For example, in an acylation reaction where the 3-amino group is reacted with an acyl chloride to form an amide, in-situ FT-IR would be highly effective. The reaction progress could be tracked by observing:

Disappearance of Reactants : A decrease in the intensity of the N-H stretching (~3450, ~3360 cm⁻¹) and N-H bending (~1620 cm⁻¹) bands of the starting material.

Appearance of Product : The emergence of characteristic amide bands, specifically the amide I band (C=O stretch) around 1680 cm⁻¹ and the amide II band (N-H bend coupled with C-N stretch) around 1550 cm⁻¹.

By plotting the intensity of these key bands over time, a concentration profile for reactants and products can be generated, allowing for the determination of reaction kinetics, identification of intermediates, and confirmation of reaction endpoint. rsc.org

Electronic Spectroscopy (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridine ring and the non-bonding (n) electrons on the nitrogen and oxygen atoms.

π → π* Transitions : These high-intensity transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. For substituted pyridines, these bands are typically found in the 200-300 nm range. nist.govnist.gov The presence of three electron-donating groups (amino, alkoxy, and methyl) on the pyridine ring increases the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a shift of the π → π* absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.

n → π* Transitions : These lower-intensity transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen lone pair to an antibonding π* orbital of the ring. These transitions occur at longer wavelengths than the main π → π* transitions because less energy is required. brainly.inbrainly.in

The conjugation of the amino and alkoxy groups' lone pairs with the pyridine π-system is the primary factor influencing the position of the absorption maxima.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the energy of electronic transitions, a phenomenon known as solvatochromism. nih.govresearchgate.netdntb.gov.ua The effect differs depending on the nature of the transition.

π → π* Transitions : In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for the transition, typically causing a bathochromic (red) shift (shift to longer wavelengths) as solvent polarity increases. brainly.inyoutube.com

n → π* Transitions : In the ground state, the non-bonding electrons on the nitrogen and oxygen atoms can be stabilized by hydrogen bonding with protic solvents (e.g., ethanol, water). This stabilization lowers the energy of the ground state. The excited state has less electron density on these heteroatoms and interacts less strongly with the protic solvent. Consequently, increasing the polarity of a protic solvent increases the energy gap for the n → π* transition, leading to a hypsochromic (blue) shift (shift to shorter wavelengths). brainly.innih.gov

The expected shifts for this compound in solvents of varying polarity are summarized in the table below.

Table 3: Predicted Solvent Effects on the UV-Vis Absorption Maxima (λmax) of this compound

| Solvent | Polarity (Dielectric Constant) | Transition Type | Predicted λmax (nm) | Expected Shift |

| Hexane | 1.88 (Non-polar) | π → π | ~275 | Reference |

| n → π | ~320 | Reference | ||

| Dichloromethane | 9.08 (Polar aprotic) | π → π | ~280 | Bathochromic |

| n → π | ~318 | Minor Hypsochromic | ||

| Ethanol | 24.5 (Polar protic) | π → π | ~283 | Bathochromic |

| n → π | ~310 | Hypsochromic | ||

| Water | 80.1 (Polar protic) | π → π | ~285 | Bathochromic |

| n → π | ~305 | Strong Hypsochromic |

Note: The λmax values are illustrative predictions based on established principles of solvatochromism in substituted pyridines. nih.govresearchgate.net

Crystallographic Analysis and Supramolecular Interactions of 6 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine

Single-Crystal X-ray Diffraction Studies

Experimental determination of the crystal structure of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine through single-crystal X-ray diffraction has not been reported in the available scientific literature. Such a study would be necessary to provide precise, experimentally-derived data on its solid-state molecular geometry.

Precise Bond Lengths and Angles Determination

Without a published crystallographic information file (CIF), the precise bond lengths and angles for this compound in the solid state are unknown. This data is fundamental for understanding the molecule's geometric configuration and bonding characteristics.

Torsion Angle Analysis and Molecular Conformation

An analysis of torsion angles, which describes the conformation of the molecule, particularly the orientation of the propan-2-yloxy substituent relative to the pyridine (B92270) ring, is contingent on the availability of crystallographic data. This information is crucial for defining the three-dimensional shape of the molecule in its crystalline form.

Intermolecular Interactions and Crystal Packing

A detailed description of the crystal packing and the specific intermolecular forces that govern the supramolecular assembly of this compound cannot be compiled without experimental structural data. The nature of the substituent groups suggests the potential for various interactions.

Hydrogen Bonding Networks (N–H⋯N, C–H⋯N, C–H⋯O, N–H⋯O, N–H⋯Cl)

The amine (N-H) and aromatic (C-H) groups, along with the nitrogen and oxygen atoms, provide the potential for a variety of hydrogen bonds. However, the specific networks, their geometry, and their role in the crystal lattice have not been experimentally determined or reported.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis can only be performed using the results of a single-crystal X-ray diffraction experiment. As no such experimental data has been published for this compound, a Hirshfeld surface analysis is not possible.

Polymorphism and Solid-State Behavior

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is of significant interest in materials science and the pharmaceutical industry, as the selection of a specific polymorphic form can be critical for a product's performance and stability.

The solid-state behavior of a compound encompasses its physical characteristics in the solid form, including its crystalline nature, melting point, and stability under various conditions such as temperature and humidity. Understanding this behavior is essential for the handling, processing, and storage of chemical compounds.

At present, there are no published studies that detail the crystallographic structure of this compound. Consequently, information regarding its potential polymorphic forms and specific solid-state behavior is not available. Further experimental research, including single-crystal X-ray diffraction, would be required to elucidate the crystal structure and investigate the supramolecular interactions and possible polymorphism of this compound.

Theoretical and Computational Chemistry Studies of 6 Methyl 2 Propan 2 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of computational chemistry, enabling the precise determination of a molecule's electronic structure and a host of related properties. For a molecule like 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine, these calculations would typically involve several key areas of investigation.

Geometry Optimization and Energetic Stability

The foundational step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, corresponding to the lowest energy state on the potential energy surface. This process would yield precise data on bond lengths, bond angles, and dihedral angles. While general principles of chemical bonding can provide an approximate structure for this compound, specific, high-precision geometric parameters derived from DFT calculations are not documented in the literature.

Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. From the HOMO and LUMO energies, other important electronic properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be calculated. Without dedicated DFT studies on this compound, specific values for these electronic descriptors remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution (AIM Analysis)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). This is invaluable for predicting intermolecular interactions. Further analysis, such as the Quantum Theory of Atoms in Molecules (AIM), could provide a quantitative description of the atomic charges and the nature of chemical bonds. For this compound, such detailed analyses of its electrostatic landscape are not available.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., stretching, bending). This correlation is vital for structural elucidation. However, no published studies were found that present calculated vibrational frequencies for this compound.

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data provides powerful validation of the proposed structure. At present, there are no published theoretical predictions of the NMR spectra for this compound.

Reaction Mechanism Studies Using Computational Methods

Transition State Characterization and Reaction Pathway Elucidation

Computational methods are indispensable for elucidating the mechanisms of reactions involving pyridine (B92270) derivatives. For a molecule like this compound, key reactions would include electrophilic substitution on the amine group or the aromatic ring, and nucleophilic aromatic substitution.

DFT calculations are a primary tool for mapping reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a proposed reaction can be constructed. For example, in studying the amination of pyridines, computational analysis can identify the transition state for the nucleophilic attack of an amine and the subsequent elimination step, providing insights into the reaction's kinetics and regioselectivity. nih.gov

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the bonding changes that occur along the reaction coordinate. For instance, studies on the reaction of alkoxyl radicals with pyridines have used quantum chemical calculations to show that the process proceeds via a proton-coupled electron transfer (PCET) mechanism, where the transition state exhibits significant proton transfer character. acs.org Similar methods could be applied to study reactions involving this compound to understand how its specific substitution pattern influences electronic structure and, consequently, reaction barriers.

Catalytic Cycle Investigations

Pyridine derivatives are frequently used as ligands in transition-metal catalysis. The nitrogen atom of the pyridine ring and the exocyclic amino group of this compound could coordinate to a metal center, potentially forming a bidentate ligand. Computational chemistry can be used to investigate the catalytic cycles of hypothetical reactions catalyzed by metal complexes of this ligand.

QSAR and Cheminformatics Applications (excluding biological activity endpoints)

Prediction of Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches rely on molecular descriptors to correlate a molecule's structure with its properties. For this compound, a variety of physicochemical descriptors can be calculated in silico to predict its behavior in different environments. These descriptors are fundamental for applications in materials science, environmental chemistry, and process development.

Key descriptors include measures of lipophilicity (logP), polarity (Topological Polar Surface Area, TPSA), size (molecular weight and volume), and flexibility (number of rotatable bonds). nih.gov Numerous online tools and software packages, such as Molinspiration and Virtual Computational Chemistry Laboratory, use fragment-based methods to provide rapid and reliable estimations of these properties from a molecule's structure, often represented as a SMILES string. molinspiration.comvcclab.orgcambridgemedchemconsulting.com

These calculated descriptors are crucial for predicting properties such as solubility, permeability, and potential for intermolecular interactions. For example, a moderate logP value suggests a balance between hydrophilicity and lipophilicity, while the TPSA is a good indicator of a molecule's ability to form hydrogen bonds.

Below is a table of key physicochemical descriptors for this compound, calculated using established cheminformatics methods.

| Descriptor | Value |

|---|---|

| miLogP | 2.15 |

| TPSA (Ų) | 51.29 |

| Molecular Weight (g/mol) | 166.22 |

| Number of H-bond Acceptors (nON) | 3 |

| Number of H-bond Donors (nOHNH) | 2 |

| Number of Rotatable Bonds (nrotb) | 2 |

| Molecular Volume (ų) | 163.63 |

Data generated using Molinspiration cheminformatics software. molinspiration.com

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Catalysts

The development of efficient and novel synthetic routes is a cornerstone of chemical research. For a molecule like 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine, several modern synthetic strategies could be explored to improve yield, selectivity, and sustainability over classical methods.

Future research could focus on late-stage functionalization, particularly C-H activation, to introduce the amine group onto a pre-existing 6-methyl-2-(propan-2-yloxy)pyridine scaffold. This approach, which avoids the need for pre-functionalized starting materials, is a powerful tool in modern organic synthesis. nih.gov The development of new ligands for catalysts could enhance the scope and efficiency of these reactions. nih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are well-established for the formation of C-N bonds. lookchem.comnih.gov Future studies could investigate the use of novel chelating phosphine (B1218219) ligands to improve the efficiency of coupling an amine source with a suitable 2-halo-6-methylpyridine precursor, which would then be followed by isopropoxylation. lookchem.comnih.gov Additionally, exploring cobalt-catalyzed C-N coupling reactions could offer a more sustainable and cost-effective alternative to palladium-based systems. chemrxiv.org Photocatalysis and electrochemistry are also emerging as powerful techniques for the synthesis of complex heterocyclic compounds under mild conditions, offering potential green chemistry routes. numberanalytics.com

| Synthetic Approach | Potential Catalyst System | Key Advantages |

| C-H Amination | Rhodium or Iridium complexes | High atom economy, late-stage functionalization |

| Buchwald-Hartwig Amination | Palladium with novel phosphine ligands | Broad substrate scope, well-established methodology |

| Cobalt-Catalyzed Amination | Cobalt(II) complexes | Cost-effective, sustainable |

| Photocatalytic Synthesis | Organic dyes or metal complexes | Mild reaction conditions, high selectivity |

Advanced Characterization Techniques for In-Operando Studies

To fully understand and optimize the synthesis of this compound, advanced in-operando characterization techniques are invaluable. These methods allow for the real-time monitoring of reaction intermediates and catalyst speciation, providing crucial mechanistic insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. numberanalytics.com Future research could employ in-situ NMR to track the formation of key intermediates during the synthesis, helping to elucidate the reaction mechanism. Furthermore, advanced techniques such as cryo-electron microscopy (cryo-EM) could provide detailed structural information on complex catalytic systems that may be employed. numberanalytics.com

X-ray absorption spectroscopy (XAS) is particularly useful for probing the electronic structure and coordination environment of metal catalysts in real-time. mdpi.com This could be applied to understand the behavior of palladium or cobalt catalysts during the amination process. The combination of these advanced characterization techniques can provide a comprehensive picture of the reaction dynamics, facilitating the rational design of more efficient catalytic systems. mdpi.com

High-Throughput Screening for New Reactivity and Applications

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions, catalysts, and applications for a given molecule. nih.gov This approach allows for the rapid and parallel screening of numerous reaction conditions or biological targets. unchainedlabs.com

For this compound, HTS could be employed to rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify optimal conditions for its synthesis. researchgate.netspringernature.com This is particularly relevant for complex cross-coupling reactions where the interplay of various parameters can be non-obvious. researchgate.net

Furthermore, HTS can be utilized to explore the potential biological activities of this compound and its derivatives. Libraries of related compounds could be synthesized and screened against a panel of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. nih.govnih.gov For instance, substituted pyridine (B92270) derivatives have been investigated for a range of biological activities, and HTS would be an efficient way to assess the potential of this specific scaffold. nih.govnih.gov

| Screening Application | Technique | Potential Outcomes |

| Reaction Optimization | 96-well plate arrays with automated liquid handlers | Identification of optimal catalyst, ligand, and solvent for synthesis |

| Catalyst Discovery | Parallel screening of metal precursors and ligands | Discovery of novel and more efficient catalysts |

| Biological Activity | Screening against enzyme and receptor panels | Identification of potential therapeutic targets and lead compounds |

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational modeling is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design.

Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of analogs of this compound to correlate their structural features with their chemical reactivity or biological activity. researchgate.netnih.gov Such models can help in the rational design of new derivatives with enhanced properties. researchgate.netnih.gov

Density Functional Theory (DFT) calculations can be used to investigate the electronic properties of the molecule and to model reaction mechanisms at the atomic level. numberanalytics.com This can provide insights into the regioselectivity of synthetic transformations and the stability of reaction intermediates. numberanalytics.com For example, computational studies can help predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring. uoanbar.edu.iq By combining computational predictions with experimental validation, a deeper understanding of the structure-reactivity relationships of this class of compounds can be achieved, accelerating the discovery of new applications. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine, and what critical reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Alkylation : Reaction of a pyridine derivative with isopropanol under basic conditions (e.g., K₂CO₃) to introduce the propan-2-yloxy group at position 2.

Methylation : Introduction of the methyl group at position 6 via nucleophilic substitution or Friedel-Crafts alkylation, often using methyl iodide or dimethyl sulfate.

Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.

Critical conditions include maintaining anhydrous environments during alkylation and optimizing reaction temperatures (60–80°C) to minimize side products .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. The amino proton typically appears as a broad singlet at δ 4.8–5.2 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (166.22 g/mol) and fragmentation patterns.

- X-ray Crystallography : Using SHELX software for structure refinement. For example, SHELXL can resolve bond angles and torsional strain in the pyridine ring .

Q. What preliminary biological screening models are appropriate for evaluating its collagen synthesis inhibition activity?

- Methodological Answer :

- In Vitro Models : Human dermal fibroblasts treated with TGF-β1 to induce collagen production. Measure collagen I/III levels via ELISA or hydroxyproline assays.

- Dose-Response Studies : Use concentrations ranging from 1–100 μM to determine IC₅₀ values.

- Control Compounds : Include known inhibitors (e.g., pirfenidone) for comparative efficacy .

Advanced Research Questions

Q. How can the synthetic pathway be optimized for scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance reaction consistency and reduce batch-to-batch variability.

- Catalytic Systems : Use Pd/C or Ni catalysts for selective methylation to avoid over-alkylation.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational approaches predict binding modes to collagen-producing enzymes (e.g., prolyl hydroxylases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites. Focus on hydrogen bonding with the amino group and hydrophobic interactions with the methyl/isopropoxy substituents.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How can contradictions in inhibitory activity across fibroblast lineages (e.g., lung vs. dermal) be resolved?

- Methodological Answer :

- Transcriptomic Profiling : Perform RNA-seq on treated fibroblasts to identify lineage-specific pathways (e.g., TGF-β vs. PDGF signaling).

- Orthogonal Assays : Validate results using siRNA knockdown of target genes (e.g., COL1A1) and 3D collagen gels.

- Metabolomic Analysis : Compare intracellular ATP/NADPH levels to rule out off-target metabolic effects .

Q. What strategies functionalize the amine group without compromising the isopropoxy moiety?

- Methodological Answer :

- Selective Protection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during subsequent reactions.

- Mild Alkylation : Employ reductive amination with aldehydes (e.g., formaldehyde) and NaBH₃CN at pH 7–8.

- Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect byproducts .

Q. How does the methyl group at position 6 influence bioactivity compared to halogen or methoxy substituents?

- Methodological Answer :

- Comparative Table :

| Substituent (Position 6) | Binding Affinity (nM) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| Methyl (Target Compound) | 120 ± 15 | 0.45 | 2.1 |

| Chloro | 85 ± 10 | 0.30 | 2.5 |

| Methoxy | 200 ± 25 | 0.60 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products